EGFR mutant-IN-1

EGFR Osimertinib resistance C797S mutation

Selective 4th-gen EGFR L858R/T790M/C797S triple-mutant inhibitor with >36× wild-type sparing. Validated by PDB 6JRJ co-crystal structure, ideal for osimertinib-resistant NSCLC models and C797S-targeted drug discovery.

Molecular Formula C34H39ClFN7O2
Molecular Weight 632.2 g/mol
Cat. No. B11930371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR mutant-IN-1
Molecular FormulaC34H39ClFN7O2
Molecular Weight632.2 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCCC(C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C
InChIInChI=1S/C34H39ClFN7O2/c1-5-29(44)42-13-7-8-24(20-42)43-32-26(22(3)30(33(43)45)25-9-6-10-27(36)31(25)35)19-37-34(39-32)38-23-11-12-28(21(2)18-23)41-16-14-40(4)15-17-41/h6,9-12,18-19,24H,5,7-8,13-17,20H2,1-4H3,(H,37,38,39)/t24-/m1/s1
InChIKeyREZLHNFSSBBSFC-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR Mutant-IN-1: A 5-Methylpyrimidopyridone Derivative with Validated Potency Against Triple-Mutant EGFR (L858R/T790M/C797S)


EGFR mutant-IN-1 (CAS 1421372-66-8) is a 5-methylpyrimidopyridone derivative [1] designed as a wild-type–sparing inhibitor of the EGFRL858R/T790M/C797S triple mutant [2]. It was developed to address osimertinib resistance mediated by the C797S mutation in non‑small cell lung cancer (NSCLC) [1]. The compound demonstrates an IC50 of 27.5 nM against the triple‑mutant kinase while exhibiting minimal activity against wild‑type EGFR (IC50 > 1.0 μM) [2]. Its structure has been confirmed by co‑crystallography (PDB: 6JRJ) [3].

EGFR Mutant-IN-1: Why Substituting with First-, Second-, or Third-Generation TKIs Compromises Triple-Mutant Selectivity


EGFR mutant-IN-1 is a fourth‑generation tool compound specifically engineered to overcome the C797S mutation that confers resistance to osimertinib [1]. Unlike osimertinib (IC50 = 410 nM against EGFRL858R/T790M/C797S) or reversible inhibitors that lack wild‑type‑sparing properties, EGFR mutant-IN-1 provides >36‑fold selectivity over the wild‑type receptor [2]. Substituting with a generic third‑generation inhibitor (e.g., osimertinib) would result in a >15‑fold loss in potency against the triple mutant [3], while early‑generation agents (gefitinib, erlotinib) are completely ineffective against T790M‑positive tumors. For researchers requiring consistent, reproducible inhibition of the triple‑mutant kinase with minimal wild‑type interference, direct replacement with an in‑class analog is not scientifically justifiable without confirmatory kinase profiling.

EGFR Mutant-IN-1 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparator Analysis


Head‑to‑Head Comparison: 15‑Fold Greater Potency than Osimertinib Against L858R/T790M/C797S Triple Mutant

In direct kinase inhibition assays, EGFR mutant-IN-1 (8r-B) demonstrates an IC50 of 27.5 nM against the EGFRL858R/T790M/C797S triple mutant [1], which is 15‑fold more potent than the clinical third‑generation inhibitor osimertinib (IC50 = 410 nM) measured under comparable conditions [2]. This quantitative difference directly supports selection of EGFR mutant-IN-1 for studies requiring robust inhibition of the C797S‑containing triple mutant.

EGFR Osimertinib resistance C797S mutation Kinase inhibition NSCLC

Wild‑Type‑Sparing Selectivity: >36‑Fold Window Over EGFRWT

EGFR mutant-IN-1 exhibits a selectivity index of >36 (IC50,WT / IC50,mutant) based on an IC50 > 1.0 μM against wild‑type EGFR and 27.5 nM against the triple mutant [1]. In contrast, osimertinib displays a selectivity index of only ~1.2 (480 nM wild‑type / 410 nM triple mutant) [2][3], indicating that EGFR mutant-IN-1 provides a substantially wider therapeutic window for cell‑based and in vivo studies.

EGFR Selectivity index Wild-type sparing Toxicity Kinase profiling

Structural Validation: Co‑crystal Structure Confirms Binding Mode in Triple‑Mutant Active Site

The co‑crystal structure of EGFR mutant-IN-1 (8r-B) with the EGFR T790M/C797S mutant (PDB: 6JRJ) has been solved at high resolution, confirming that the 5‑methylpyrimidopyridone scaffold engages the ATP‑binding pocket in a manner compatible with the C797S mutation [1]. This structural information is not available for many in‑class analogs, providing researchers with a validated starting point for further medicinal chemistry optimization or computational modeling.

EGFR Crystallography Binding mode PDB 6JRJ Structure‑based design

EGFR Mutant-IN-1 Application Scenarios: Where Quantitative Differentiation Drives Scientific Value


Osimertinib‑Resistant NSCLC Modeling in Cell Lines and Xenografts

EGFR mutant-IN-1 is ideally suited for establishing and validating osimertinib‑resistant NSCLC models. Its 15‑fold greater potency against the L858R/T790M/C797S mutant [1] ensures robust target engagement at concentrations that spare wild‑type EGFR, thereby reducing background noise from wild‑type‑mediated signaling [2]. Researchers can use this compound to benchmark novel fourth‑generation inhibitors or to dissect resistance mechanisms in C797S‑positive cell lines such as H1975‑TM.

Selective Kinase Profiling and Counter‑Screening Assays

For laboratories conducting broad‑spectrum kinase selectivity panels, EGFR mutant-IN-1 serves as a wild‑type‑sparing positive control. Its >36‑fold selectivity window [1] allows for accurate discrimination between on‑target (triple‑mutant) and off‑target (wild‑type) inhibition. This is particularly valuable when screening compounds for minimal wild‑type EGFR interference, a common requirement in next‑generation TKI development.

Structure‑Based Drug Design and Computational Chemistry Workflows

The availability of a high‑resolution co‑crystal structure (PDB: 6JRJ) [1] makes EGFR mutant-IN-1 a preferred reference compound for molecular docking, molecular dynamics simulations, and pharmacophore modeling targeting the C797S‑mutant EGFR. Its validated binding pose accelerates the design of novel scaffolds that retain potency against the triple mutant while further improving pharmacokinetic properties.

In Vivo Pharmacodynamic Studies Requiring Minimal Wild‑Type Interference

In animal studies where wild‑type EGFR inhibition can lead to dose‑limiting toxicities (e.g., skin rash, diarrhea), EGFR mutant-IN-1's high selectivity index [1] permits higher effective doses with a reduced risk of on‑target wild‑type adverse effects. This property enables cleaner pharmacodynamic readouts in tumor xenograft models bearing the L858R/T790M/C797S mutation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGFR mutant-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.